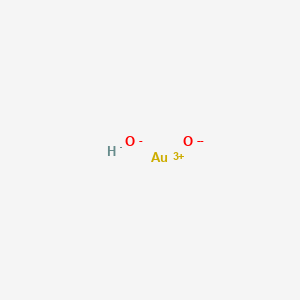
Gold hydroxideoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold hydroxideoxide is a compound that combines the properties of both hydroxides and oxides of gold It is an inorganic compound with the formula Au(OH)O
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gold hydroxideoxide can be synthesized through various methods. One common approach involves the reaction of gold salts with alkaline solutions. For instance, gold chloride (AuCl3) can react with sodium hydroxide (NaOH) to form this compound under controlled conditions. The reaction typically occurs at room temperature and requires careful control of pH to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The process involves the use of gold-containing ores or recycled gold materials, which are dissolved in acidic solutions to form gold salts. These salts are then treated with alkaline solutions to precipitate this compound. The precipitate is filtered, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Gold hydroxideoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form gold oxide (Au2O3) using oxidizing agents such as hydrogen peroxide (H2O2) under acidic conditions.
Reduction: It can be reduced to metallic gold (Au) using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) in aqueous solutions.
Substitution: this compound can undergo substitution reactions with halides to form gold halides (e.g., AuCl3) in the presence of halogen acids.
Major Products Formed:
- Oxidation: Gold oxide (Au2O3)
- Reduction: Metallic gold (Au)
- Substitution: Gold halides (e.g., AuCl3)
Aplicaciones Científicas De Investigación
Gold hydroxideoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique properties make it an effective catalyst for reactions involving organic and inorganic compounds.
Biology: this compound is explored for its potential use in biological imaging and diagnostics. Its ability to interact with biological molecules makes it a valuable tool in studying cellular processes.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in cancer treatment. Its ability to selectively target cancer cells and induce apoptosis is of significant interest.
Industry: In industrial applications, this compound is used in the production of advanced materials, including nanomaterials and coatings. Its catalytic properties are also utilized in various industrial processes.
Mecanismo De Acción
The mechanism by which gold hydroxideoxide exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, this compound acts as an electron donor or acceptor, facilitating the transfer of electrons and promoting the desired chemical transformations. In biological systems, it can interact with cellular components, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and conditions.
Comparación Con Compuestos Similares
Gold hydroxideoxide can be compared with other similar compounds, such as gold hydroxide (Au(OH)3) and gold oxide (Au2O3). While all these compounds contain gold and oxygen, they differ in their chemical properties and reactivity:
Gold Hydroxide (Au(OH)3): This compound is more stable and less reactive compared to this compound. It is primarily used in the preparation of gold nanoparticles and as a precursor for other gold compounds.
Gold Oxide (Au2O3): Gold oxide is more reactive and can undergo various chemical transformations. It is used in catalysis and materials science for its unique properties.
This compound stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Propiedades
Número CAS |
30779-22-7 |
|---|---|
Fórmula molecular |
AuHO2 |
Peso molecular |
229.973 g/mol |
Nombre IUPAC |
gold(3+);oxygen(2-);hydroxide |
InChI |
InChI=1S/Au.H2O.O/h;1H2;/q+3;;-2/p-1 |
Clave InChI |
WERKFXMKNRHTGM-UHFFFAOYSA-M |
SMILES canónico |
[OH-].[O-2].[Au+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


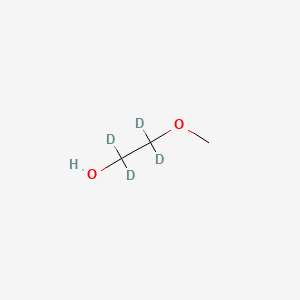

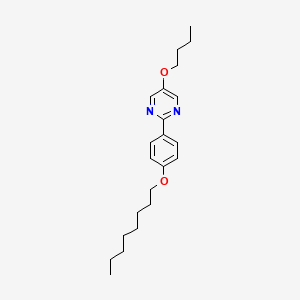
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol](/img/structure/B13823019.png)

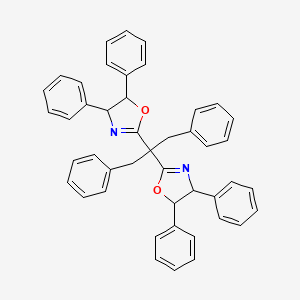
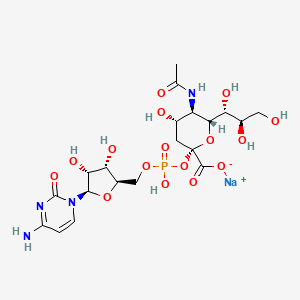
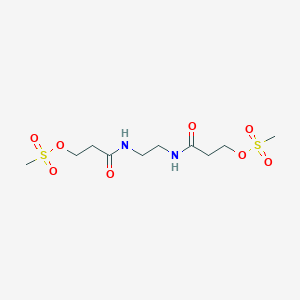
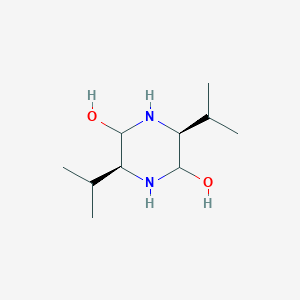
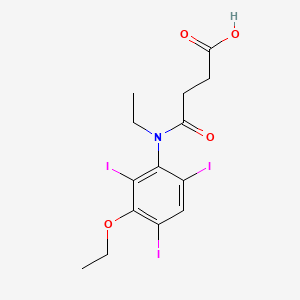
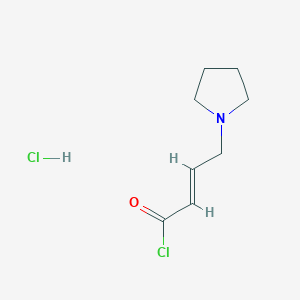


![1H-Indeno[5,6-C][1,2]oxazole](/img/structure/B13823083.png)
